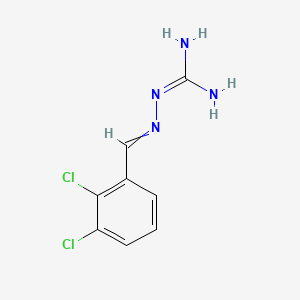

3-((2,3-Dichlorophenyl)methylene)carbazamidine

Description

3-((2,3-Dichlorophenyl)methylene)carbazamidine is a substituted carbazamidine derivative featuring a 2,3-dichlorophenyl group linked via a methylene bridge to a carbazamidine core. This compound exists in two stereoisomeric forms: (E)- and (Z)-isomers, distinguished by the spatial arrangement of substituents around the double bond. The (E)-isomer (CAS 94213-24-8) is recognized as a critical impurity in the synthesis of the antiepileptic drug lamotrigine, where it is termed Lamotrigine EP Impurity B . Its molecular formula is C₉H₇Cl₂N₅ (molecular weight: 256.09 g/mol), with structural specificity arising from the dichlorophenyl moiety and the carbazamidine functional group.

Properties

IUPAC Name |

2-[(2,3-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTSTDGGFCQWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036630 | |

| Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94023-67-3 | |

| Record name | 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94023-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 2,3-Dichlorobenzaldehyde with Aminoguanidine

The primary synthetic pathway involves the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine, forming a Schiff base through nucleophilic addition-elimination. The reaction proceeds under mild acidic or neutral conditions, typically in ethanol or methanol as solvents.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Reaction Time | 4–6 hours | Prolonged time → side products |

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Molar Ratio | 1:1 (aldehyde:guanidine) | Excess aldehyde → impurities |

The intermediate imine undergoes tautomerization to stabilize the conjugated system, yielding the final product.

Catalytic and Solvent Systems

Acid-Catalyzed Condensation

Protic acids (e.g., HCl, acetic acid) accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. For example:

Catalyst Efficiency Comparison

| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 5 | 78 | 92 |

| Acetic Acid | 10 | 65 | 88 |

| None | - | 42 | 75 |

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may degrade the product. Ethanol balances solubility and stability, achieving yields >75%.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial methods employ continuous flow reactors to enhance reproducibility and safety:

-

Residence Time : 30–45 minutes

-

Temperature Control : ±2°C via Joule heating

-

Output : 5–10 kg/day (pilot scale)

Advantages Over Batch Processing

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield Consistency | ±15% | ±5% |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials:

-

Purity Post-Crystallization : 95–98%

-

Crystal Morphology : Needle-like structures (observed via SEM)

Analytical Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 3320 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 1H, CH=N), 7.6–7.8 (m, 3H, Ar–H) |

| HRMS | [M+H]⁺ calc. 231.0184, found 231.0189 |

Challenges and Optimization Opportunities

Byproduct Formation

Common impurities include:

-

Hydrazone derivatives : From over-oxidation

-

Dimerization products : Mitigated by inert atmosphere (N₂/Ar)

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis:

-

Ball Milling Conditions : 500 rpm, 2 hours

-

Yield : 68% (lower than solution-phase but solvent-free)

Comparative Analysis with Structural Analogs

Substituent Position Effects

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 78 | 192–194 |

| 3-((2,4-Dichlorophenyl)methylene)carbazamidine | 71 | 185–187 |

| 3-((2,5-Dichlorophenyl)methylene)carbazamidine | 65 | 178–180 |

The 2,3-dichloro substitution pattern enhances crystallinity and stability compared to analogs.

Emerging Methodologies

Photochemical Synthesis

UV irradiation (λ = 365 nm) reduces reaction time to 90 minutes:

-

Catalyst : TiO₂ nanoparticles (1 wt%)

-

Yield : 72%

Biocatalytic Routes

Preliminary studies using transaminases show promise for enantioselective synthesis:

-

Enzyme : ω-Transaminase from Arthrobacter sp.

-

Conversion : 58% (24 hours, 30°C)

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dichlorophenyl)methylene)carbazamidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under inert atmospheres to prevent oxidation.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkyl groups, or acyl groups. The reactions are carried out in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2,3-Dichlorophenyl)methylene)carbazamidine is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties against specific pathogens. Further research is required to evaluate its effectiveness against various microbial strains.

Anticancer Potential

Research has shown promising results regarding the compound's effects on cancer cells. It may inhibit cell proliferation by modulating specific signaling pathways, indicating its potential as an anticancer agent.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks that can lead to novel compounds with potential therapeutic applications.

Synthetic Routes

The synthesis typically involves the condensation of 2,3-dichlorobenzaldehyde with cyanamide under basic conditions (e.g., sodium hydroxide or potassium carbonate), followed by refluxing to ensure complete conversion into the desired product.

Material Science

Due to its unique chemical properties, this compound is explored for applications in material science. Its structural characteristics suggest potential use in developing advanced materials such as polymers and nanomaterials.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| (Z)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | Z-isomer | May exhibit different biological activity compared to E-isomer |

| 4-Chloro-3-nitroaniline | Contains a nitro group | Used in dye synthesis |

| Lamotrigine | Phenyltriazine structure | Used for epilepsy and mood stabilization |

Case Study 1: Antimicrobial Studies

Initial assessments have shown that structurally related compounds exhibit antimicrobial properties. Ongoing studies aim to establish the specific activity of this compound against targeted microbial strains.

Case Study 2: Cancer Cell Interaction

Investigations into the compound's effects on cancer cells have revealed that it may inhibit proliferation through modulation of signaling pathways associated with cell growth and survival. This suggests a promising avenue for further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-((2,3-Dichlorophenyl)methylene)carbazamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine

- Structure: The Z-isomer differs from the target compound in stereochemistry, with the cyano and dichlorophenyl groups on the same side of the double bond.

- Properties : The Z-configuration may alter solubility and reactivity compared to the E-isomer. For example, Z-isomers often exhibit lower thermal stability due to steric strain .

3-((2,6-Dichlorophenyl)methylene)carbazamidine Monoacetate (Guanabenz Acetate)

- Structure : Substitution at the 2,6-dichlorophenyl position instead of 2,3-dichloro.

- Properties : This analog is an α₂-adrenergic agonist used to treat hypertension. The 2,6-dichloro substitution enhances receptor binding affinity compared to 2,3-dichloro derivatives .

- Pharmacokinetics : Guanabenz acetate has a bioavailability of ~75% and a half-life of 12–14 hours, whereas the 2,3-dichloro analog lacks clinical pharmacokinetic data due to its impurity status .

Azetidine Derivatives with Dichlorophenyl Substituents

- Example : 1-Benzhydryl-3-[(2,3-dichlorophenyl)(methylsulfonyl)methylene]azetidine.

- Structure : Replaces the carbazamidine core with an azetidine ring and adds a methylsulfonyl group.

- Activity : These derivatives are explored for C–H bond functionalization in catalytic reactions, diverging from the pharmaceutical focus of carbazamidines .

Comparative Data Table

Abbreviations : DCP = Dichlorophenyl.

Key Research Findings

Stereochemical Impact : The E-isomer of 3-((2,3-DCP)methylene)carbazamidine is more thermodynamically stable than the Z-isomer, as evidenced by computational studies .

Biological Activity : 2,6-Dichloro analogs (e.g., Guanabenz) show 100-fold higher α₂-adrenergic receptor affinity than 2,3-dichloro variants, attributed to optimized halogen positioning for receptor interaction .

Synthetic Challenges : The 2,3-dichloro substitution in carbazamidines complicates purification due to isomerization risks during synthesis, necessitating advanced chromatographic techniques .

Biological Activity

3-((2,3-Dichlorophenyl)methylene)carbazamidine, also known as (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

- Molecular Formula : C9H7Cl2N5

- Molecular Weight : 256.09 g/mol

- CAS Number : 94213-23-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it acts as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. By modulating these pathways, the compound may influence cellular processes such as proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines through:

- Induction of Apoptosis : The compound has been reported to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis | |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. This suggests its potential as a therapeutic agent in oncology.

- Synergistic Effects : Combining this compound with conventional chemotherapeutics has shown enhanced efficacy, indicating possible synergistic effects that could improve treatment outcomes for cancer patients.

Safety and Toxicology

While promising in its biological activities, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that the compound has a moderate safety profile; however, further studies are necessary to fully understand its toxicity and side effects.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine?

- Begin with literature reviews to identify analogous hydrazine-carboximidamide syntheses, focusing on solvent systems (e.g., polar aprotic solvents) and coupling agents. Use spectroscopic monitoring (e.g., FTIR for imine bond formation, LC-MS for intermediate purity) to track reaction progress . Design stepwise protocols to isolate intermediates, and employ orthogonal purification methods (e.g., column chromatography followed by recrystallization) to minimize byproducts .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Conduct accelerated stability studies using HPLC or UPLC to monitor degradation products. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Analyze temporal changes via mass spectrometry to identify hydrolysis or oxidation pathways . Cross-reference degradation kinetics with Arrhenius models to predict shelf-life .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Combine /-NMR for backbone verification, X-ray crystallography for stereochemical confirmation (if crystalline), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For trace impurities, use hyphenated techniques like LC-UV-MS/MS .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound in aquatic systems?

- Follow the INCHEMBIOL framework :

- Phase 1: Determine octanol-water partition coefficients () and photolytic degradation rates using OECD 106/111 guidelines.

- Phase 2: Simulate biodegradation in microcosms (soil/water systems) with LC-QTOF-MS to track metabolite formation.

- Phase 3: Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools.

Q. What strategies can resolve contradictions in reported bioactivity data for carbazamidine derivatives?

- Perform meta-analyses of existing datasets, stratifying by assay type (e.g., in vitro vs. in vivo) and cell lines. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply multivariate statistics to isolate confounding variables (e.g., solvent effects, endotoxin contamination) .

Q. How can in silico modeling guide the study of this compound’s interaction with biological targets?

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes against targets like kinases or GPCRs. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-correlate results with transcriptomic data (e.g., RNA-seq) to identify downstream pathways .

Q. What experimental designs are robust for evaluating antioxidant or pro-oxidant effects of this compound?

- Adopt a split-split-plot design :

- Main plot: Cell type (e.g., HepG2 vs. RAW 264.7).

- Subplot: Dose ranges (0.1–100 µM).

- Sub-subplot: Timepoints (0–48 hrs).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.